3-(3-Oxocyclohexyl)benzonitrile
CAS No.:
Cat. No.: VC20374122
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 3-(3-oxocyclohexyl)benzonitrile |
| Standard InChI | InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1,3-4,7,12H,2,5-6,8H2 |
| Standard InChI Key | HLMMKHQXKYPLOY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC(=O)C1)C2=CC=CC(=C2)C#N |
Introduction
Structural and Chemical Characteristics
3-(3-Oxocyclohexyl)benzonitrile is an organic compound featuring a benzonitrile core substituted with a 3-oxocyclohexyl group at the meta position. Its molecular formula is C₁₂H₁₃NO, though discrepancies in literature necessitate confirmation. The structure comprises:
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Benzonitrile: A benzene ring with a nitrile (-C≡N) group at position 3.
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3-Oxocyclohexyl: A six-membered cyclohexane ring with a ketone group at position 3.
This configuration enables distinct electronic and steric properties, influencing reactivity and applications.
Synthesis and Reactivity
Synthetic Pathways
While direct synthesis routes for 3-(3-oxocyclohexyl)benzonitrile are sparse, analogous methods for related β-ketonitriles provide insights:
For 3-(3-oxocyclohexyl)benzonitrile, a plausible route involves:
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Friedel-Crafts Acylation: Introducing a cyclohexyl ketone moiety to benzonitrile.
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Cyanation: Using potassium cyanide (KCN) or alternative nitrile sources.
Reactivity Profile
The compound’s nitrile and ketone groups confer potential for:
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Nucleophilic Addition: Nitrile participation in cycloadditions or reductions.
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Ketone Reactivity: Enolate formation, Grignard/aldol reactions, or reductions to cyclohexanol derivatives.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~213.28 g/mol (estimated) | |
| Density | 1.1 g/cm³ (similar analogs) | |
| Boiling Point | ~363.8°C (760 mmHg) | |
| Flash Point | ~173.8°C |
Comparative Analysis with Related Compounds
Below is a comparison of 3-(3-Oxocyclohexyl)benzonitrile with structurally similar nitriles:
| Compound | Substitution | Key Functional Groups | Applications | CAS Number |
|---|---|---|---|---|
| 3-(3-Oxocyclohexyl)benzonitrile | Meta-cyclohexyl ketone | Nitrile, ketone | Pharmaceuticals, catalysis | N/A* |
| 2-[(3-Oxocyclohexyl)methyl]benzonitrile | Ortho-methyl link | Nitrile, ketone | API intermediates, agrochemicals | 898785-05-2 |
| 4-(3-Oxocyclohexyl)benzonitrile | Para-cyclohexyl ketone | Nitrile, ketone | Research reagent | N/A |
| 3-(3-Oxo-3-phenylpropyl)benzonitrile | Meta-propyl ketone | Nitrile, ketone | Chalcone derivatives, bioactivity | 62584-66-1 |
Note: CAS number for 3-(3-Oxocyclohexyl)benzonitrile is unverified in literature.
Challenges and Future Directions
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Synthetic Optimization: Scalable routes for regioselective substitution.
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Biological Screening: Assess cytotoxicity or enzyme inhibition.
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Computational Studies: DFT analysis of electronic structure and reactivity.
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